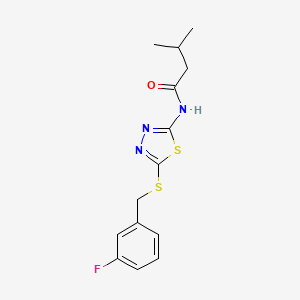

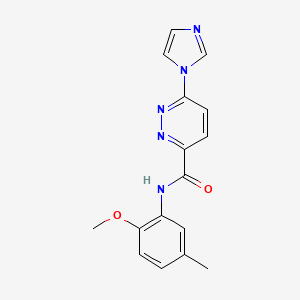

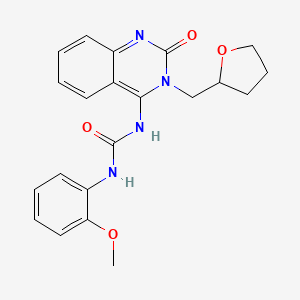

![molecular formula C11H13N3O3 B2713838 Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate CAS No. 1820739-67-0](/img/structure/B2713838.png)

Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate is an organic compound with the molecular formula C₁₁H₁₅N₃O₃ . It belongs to the class of pyrrolo[2,3-d]pyrimidines , which are aromatic heteropolycyclic compounds containing a pyrrolo[2,3-d]pyrimidine ring system. This ring system has three nitrogen atoms at the 1-, 5-, and 7-positions . The compound’s systematic name is 2-Methyl-2-propanyl 4-oxo-1,4,5,7-tetrahydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolo[2,3-d]pyrimidine core with a tert-butyl ester group attached to the 6-position. The compound’s 3D structure can be visualized here .Scientific Research Applications

Crystal Structure and Symmetry Analysis :

- The crystal structure of a molecule closely related to Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate, specifically tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, has been reported. This study highlights the molecule's mirror symmetry and chair conformation, which is crucial for understanding its chemical properties and potential applications (Dong et al., 1999).

Synthesis and Interaction Studies :

- Research on the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with tert-butylglycinate, a compound similar to this compound, has been conducted. This study provides insights into the synthesis of novel derivatives and their potential as biologically active compounds (Zinchenko et al., 2018).

Cyclization Studies :

- A study on the cyclization of 6-arylethynylpyrimidine-5-carbaldehydes with tert-butylamine, related to the compound , has been conducted. This research offers insights into the efficient preparation of pyrido[4,3-d]pyrimidines, which are of interest for their potential applications in various chemical processes (Čikotienė et al., 2009).

Catalysis and Synthesis :

- A study on the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, which is structurally related to this compound, reveals a novel cascade pathway for assembling 3-aminochromones. This work has significant implications for the synthesis of diverse amino pyrimidines (Wang et al., 2022).

Material Science Applications :

- In the field of material science, the introduction of tert-butyl side groups, as in the case of this compound, into polyimides has been shown to increase interchain distance and decrease intermolecular force. This results in polymers with low dielectric constants and high organosolubility, crucial properties for advanced materials (Chern & Tsai, 2008).

Properties

IUPAC Name |

tert-butyl 4-oxo-3H-pyrrolo[2,3-d]pyrimidine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-11(2,3)17-10(16)14-5-4-7-8(14)12-6-13-9(7)15/h4-6H,1-3H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECVZDFNZMOMTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1N=CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

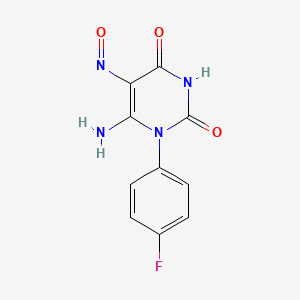

![1,7-Dimethyl-8-benzyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-d ione](/img/structure/B2713758.png)

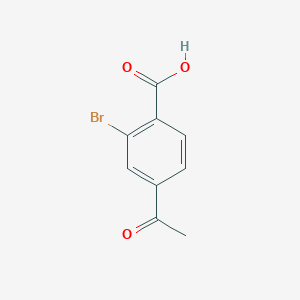

![7-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2713768.png)

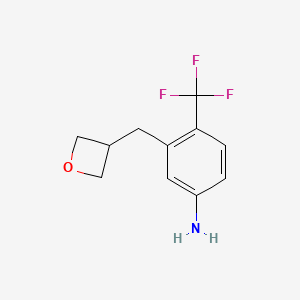

![2-Ethoxy-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine](/img/structure/B2713776.png)